molecular formula C23H18ClFN2O4S B2566912 3-(4-chlorobenzenesulfonyl)-N-(4-fluorophenyl)-6,7-dimethoxyquinolin-4-amine CAS No. 895651-06-6

3-(4-chlorobenzenesulfonyl)-N-(4-fluorophenyl)-6,7-dimethoxyquinolin-4-amine

Cat. No.: B2566912
CAS No.: 895651-06-6
M. Wt: 472.92
InChI Key: RMLUGDXTJNKKNH-UHFFFAOYSA-N
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Description

3-(4-chlorobenzenesulfonyl)-N-(4-fluorophenyl)-6,7-dimethoxyquinolin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core substituted with chlorobenzenesulfonyl and fluorophenyl groups, along with methoxy groups at the 6 and 7 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzenesulfonyl)-N-(4-fluorophenyl)-6,7-dimethoxyquinolin-4-amine typically involves multiple steps. One common approach starts with the preparation of the quinoline core, followed by the introduction of the chlorobenzenesulfonyl and fluorophenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzenesulfonyl)-N-(4-fluorophenyl)-6,7-dimethoxyquinolin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated forms of the compound.

Scientific Research Applications

3-(4-chlorobenzenesulfonyl)-N-(4-fluorophenyl)-6,7-dimethoxyquinolin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-N-(4-fluorophenyl)-6,7-dimethoxyquinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorobenzenesulfonyl)-6-fluoro-4-[(4-fluorophenyl)sulfanyl]quinoline
  • (3Z)-3-(4-chlorobenzenesulfonyl)-4-[(4-fluorophenyl)amino]but-3-en-2-one
  • 3-(4-chlorobenzenesulfonyl)-1-(4-fluorophenyl)propan-1-one

Uniqueness

Compared to similar compounds, 3-(4-chlorobenzenesulfonyl)-N-(4-fluorophenyl)-6,7-dimethoxyquinolin-4-amine stands out due to its specific substitution pattern on the quinoline core. This unique structure can confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-(4-fluorophenyl)-6,7-dimethoxyquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClFN2O4S/c1-30-20-11-18-19(12-21(20)31-2)26-13-22(23(18)27-16-7-5-15(25)6-8-16)32(28,29)17-9-3-14(24)4-10-17/h3-13H,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLUGDXTJNKKNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C(C=N2)S(=O)(=O)C3=CC=C(C=C3)Cl)NC4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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